molecular formula C23H20N2O4 B11305938 4,7-Bis(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4,7-Bis(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11305938
M. Wt: 388.4 g/mol
InChI Key: ZVSVQEIQZZEAIE-UHFFFAOYSA-N
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Description

4,7-BIS(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of oxazoloquinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with hydroxyphenyl and methyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it valuable in various scientific research fields.

Preparation Methods

The synthesis of 4,7-BIS(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction yields regioisomeric oxazoloquinolones, which are then purified and characterized using techniques such as multinuclear NMR spectroscopy .

Chemical Reactions Analysis

4,7-BIS(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with altered functional groups, while reduction reactions can lead to the formation of reduced oxazoloquinolones .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits significant pharmaceutical activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 4,7-BIS(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4,7-BIS(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE include other oxazoloquinolones and quinoline derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 4-hydroxy-2-quinolones and their derivatives are known for their diverse pharmaceutical applications, including antibacterial and anticancer activities . The unique combination of hydroxyphenyl and methyl groups in 4,7-BIS(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE distinguishes it from other similar compounds and contributes to its specific biological properties.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

4,7-bis(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C23H20N2O4/c1-12-20-21(14-4-8-17(27)9-5-14)22-18(24-23(20)29-25-12)10-15(11-19(22)28)13-2-6-16(26)7-3-13/h2-9,15,21,24,26-27H,10-11H2,1H3

InChI Key

ZVSVQEIQZZEAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

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